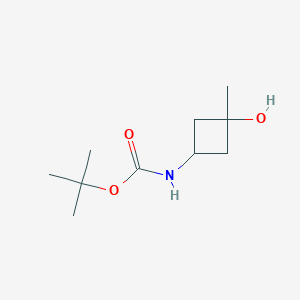

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Descripción general

Descripción

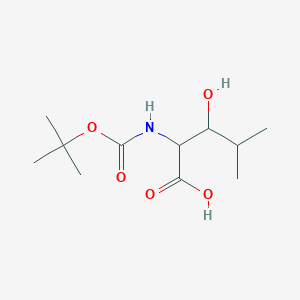

Cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is a chemical compound with the molecular formula C10H19NO3 . It is also known by its IUPAC name tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate .

Molecular Structure Analysis

The molecular structure of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate consists of a cyclobutyl ring with a tert-butyl carbamate group and a hydroxy group attached to it . The InChI code for this compound is 1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12)/t7-,10+ .Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.27 . It has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±31.0 °C at 760 mmHg, and a flash point of 137.5±24.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Scale-Up Synthesis Applications : A study by Yamashita, Nishikawa, and Kawamoto (2019) investigated the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This synthesis is crucial for preparing biologically active compounds and materials containing a cyclobutane ring system labeled with deuterium atoms, useful for nonclinical and clinical pharmacokinetic studies (Yamashita et al., 2019).

Cytotoxicity and Platinum(IV) Complexes : Wilson and Lippard (2011) synthesized platinum(IV) complexes with tert-butyl cyclohexyl and other groups, studying their cytotoxicity. These complexes were used to evaluate biological activity against lung cancer cells and normal cells, showing comparable or slightly better activity than cisplatin (Wilson & Lippard, 2011).

Stereochemistry in Organic Synthesis : Research by Ishikawa et al. (2001) and others focused on the stereochemistry of compounds like cis- and trans-3,4- Benzo-1,2-di(tert-butyl)-1,2-dimethyl-1,2-disilacyclobutene. These studies are essential for understanding and controlling the stereochemical outcomes in organic synthesis, influencing the properties and activities of the synthesized compounds (Ishikawa et al., 2001).

Synthesis of Natural Products : Du and Lu (2003) demonstrated a phosphine-catalyzed [3+2] cycloaddition strategy, leading to the first total synthesis of (-)-hinesol, an active ingredient of cerebral circulation and metabolism improvers. This showcases the application of tert-butyl and related compounds in synthesizing complex natural products (Du & Lu, 2003).

Exploring Radical Cyclizations : Tripp, Schiesser, and Curran (2005) explored the stereochemistry of hexenyl radical cyclizations with tert-butyl and related large groups. Such studies provide insights into radical cyclizations, a fundamental reaction type in organic chemistry, influencing the design and synthesis of various organic compounds (Tripp, Schiesser, & Curran, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing it locked up (P405) .

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBARZYXJRKEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101140484 | |

| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate | |

CAS RN |

1363381-12-7 | |

| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine](/img/structure/B3102815.png)

![5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3102856.png)

![8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B3102867.png)

![Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B3102893.png)

![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)